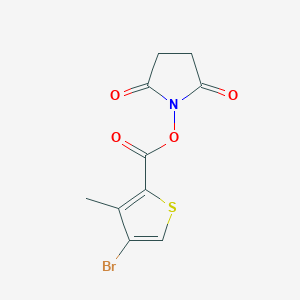

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate typically involves the reaction of 4-bromo-3-methylthiophene-2-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound can involve multiple steps, often starting from simpler thiophene derivatives. For example, the preparation may include bromination followed by esterification reactions, as noted in patent literature .

Medicinal Chemistry Applications

One of the most prominent applications of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate is in the development of pharmacological agents.

Tryptase Inhibition

Recent studies indicate that this compound can serve as an intermediate in synthesizing tryptase inhibitors, which are important for treating conditions related to allergic responses and asthma. The synthesis involves coupling with specific piperidine derivatives to yield potent inhibitors .

Case Study: Tryptase Inhibitors

A patent describes the use of this compound in creating a specific tryptase inhibitor that targets conditions modulated by tryptase activity. The synthesis process is detailed as follows:

- Step 1 : Formation of the dioxopyrrolidinyl ester.

- Step 2 : Coupling with a piperidine derivative under basic conditions to yield the final inhibitor .

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science, particularly in the development of organic electronic materials.

Organic Photovoltaics

The compound's thiophene structure makes it suitable for incorporation into organic photovoltaic devices. Thiophenes are known for their electrical conductivity and ability to form π-conjugated systems, which are essential for efficient charge transport in organic solar cells.

Research Insights

Studies have shown that incorporating brominated thiophenes into polymer matrices can enhance the performance of organic solar cells by improving light absorption and charge mobility . The specific properties of this compound could be leveraged to optimize these materials further.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an allosteric modulator of certain enzymes or receptors, enhancing or inhibiting their activity . The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-bromothiophene share structural similarities and are used in similar applications.

Pyrrolidin-2,5-dione Derivatives: Compounds such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide have similar core structures and are studied for their anticonvulsant properties.

Uniqueness

What sets 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate apart is its combination of a thiophene ring with a pyrrolidin-2,5-dione moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate (CAS Number: 2815698-25-8) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8BrNO4S

- Molecular Weight : 296.14 g/mol

- Structure : The compound features a pyrrolidine ring and a thiophene moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections elaborate on specific activities and findings related to this compound.

1. Anticancer Activity

Recent studies suggest that compounds similar to this compound can inhibit cancer cell proliferation. For instance, high-throughput screening has identified related compounds that inhibit mitotic kinesins like HSET (KIFC1), which are crucial for the survival of centrosome-amplified cancer cells. These inhibitors promote multipolar spindle formation leading to cell death in cancerous cells .

2. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Docking studies have shown that related thiophene derivatives can interact with acetylcholinesterase (AChE) and urease, demonstrating significant inhibitory activity. This enzymatic inhibition could be relevant for treating conditions like Alzheimer's disease and other disorders linked to these enzymes .

3. Antimicrobial Activity

Preliminary evaluations have indicated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the thiophene ring is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial membranes .

Case Study 1: Anticancer Screening

In a study involving centrosome-amplified human cancer cells treated with derivatives of this compound, researchers observed an increase in multipolarity and subsequent cell death. The compound's IC50 values were reported in the micromolar range, indicating effective inhibition of cancer cell growth .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between synthesized derivatives and AChE. The results indicated that certain modifications to the thiophene structure significantly enhanced inhibitory potency, suggesting that the 2,5-dioxopyrrolidine moiety plays a critical role in binding affinity .

Data Tables

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO4S/c1-5-6(11)4-17-9(5)10(15)16-12-7(13)2-3-8(12)14/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBQJNNGLYCPRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Br)C(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.